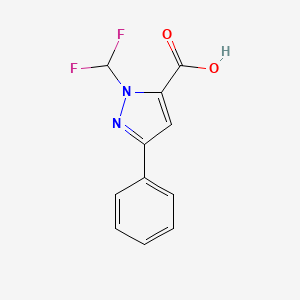

1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Overview

Description

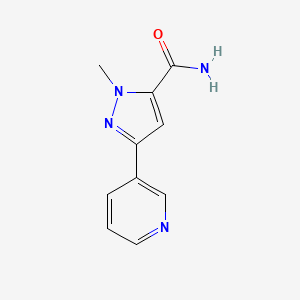

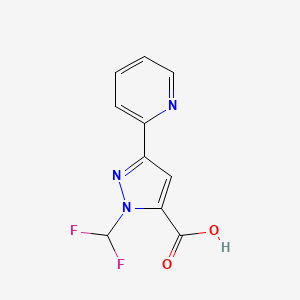

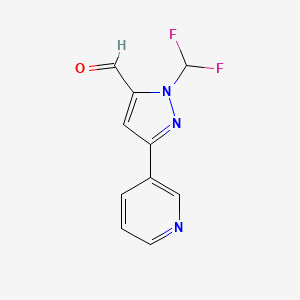

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is a chemical compound used commercially as an intermediate in the synthesis of seven fungicides. These fungicides function by inhibiting succinate dehydrogenase (SDHI), an enzyme involved in mitochondrial respiration. The compound consists of a pyrazole ring with specific functional groups attached: difluoromethyl, methyl, and carboxylic acid groups .

Synthesis Analysis

The first reported synthesis of this pyrazole acid dates back to 1993, conducted by chemists at Monsanto. The process involves treating the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate and acetic anhydride. Subsequent treatment with methyl hydrazine yields the desired pyrazole ring, which is then hydrolyzed to obtain the final compound .

Molecular Structure Analysis

The molecular formula of this compound is C6H6F2N2O2 , with a molar mass of 176.12 g/mol . It features a pyrazole ring with the difluoromethyl group, a methyl group, and a carboxylic acid group strategically positioned .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Antifungal Activity

A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized, displaying moderate to excellent antifungal activities against phytopathogenic fungi. The compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity than boscalid, a standard antifungal agent. Molecular docking revealed potential interaction sites, suggesting these compounds' utility in developing new antifungal agents (Shijie Du et al., 2015).

Structural and Spectral Investigations

The biologically important derivative, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, underwent detailed experimental and theoretical studies to explore its structural, spectral properties, and potential applications in various fields. This research provided insights into the compound's behavior and properties, facilitating its use in further scientific applications (S. Viveka et al., 2016).

Novel Material Applications

N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and characterized for their optical nonlinearity, showing potential for optical limiting applications. This research highlights the compound's relevance in developing new materials for technological applications (B. Chandrakantha et al., 2013).

Antibacterial Screening

6-Aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids were synthesized and evaluated for their antibacterial activities. Some compounds exhibited significant antibacterial properties, indicating their potential as novel antibacterial agents (T. Maqbool et al., 2014).

Fluorescence and Sensing Applications

Highly fluorescent dyes containing conformationally restrained pyrazolylpyrene chromophores were developed, exhibiting bright fluorescence and potential as weak bases for sensing strongly acidic environments. This research opens up new possibilities for the compound's application in fluorescence-based sensing and imaging technologies (Anna Wrona-Piotrowicz et al., 2022).

Mechanism of Action

Target of Action

The primary target of 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, also known as complex II . It plays a crucial role in energy production by catalyzing the oxidation of succinate to fumarate in the citric acid cycle and facilitating the transfer of electrons to the electron transport chain.

Mode of Action

This compound acts by inhibiting the activity of SDH . The inhibition of SDH disrupts the normal functioning of the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in reactive oxygen species . This can lead to cell death, particularly in cells that are heavily dependent on mitochondrial respiration, such as fungal cells .

Biochemical Pathways

The inhibition of SDH by this compound affects the citric acid cycle and the electron transport chain . The citric acid cycle is disrupted due to the accumulation of succinate and the decreased production of fumarate. The electron transport chain is affected due to the reduced transfer of electrons from succinate to ubiquinone . This leads to a decrease in the proton gradient across the mitochondrial membrane, disrupting ATP synthesis .

Result of Action

The result of the action of this compound is the inhibition of fungal growth . By inhibiting SDH, it disrupts energy production and increases oxidative stress within the fungal cell, leading to cell death .

Future Directions

Biochemical Analysis

Biochemical Properties

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as histone deacetylase 6 (HDAC6), where it acts as a mechanism-based and essentially irreversible inhibitor . This interaction is significant because HDAC6 is involved in various cellular processes, including gene expression regulation and protein deacetylation. The compound’s ability to inhibit HDAC6 suggests its potential use in therapeutic applications, particularly in oncology and neurodegenerative diseases.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of HDAC6 affects the acetylation status of various proteins, including tubulin and cortactin, which are crucial for cell motility and stability . Additionally, the compound’s impact on gene expression can lead to changes in cellular responses, potentially making it a valuable tool in cancer treatment by inducing apoptosis in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of HDAC6, leading to the formation of a stable complex that inhibits the enzyme’s activity . This inhibition is achieved through a two-step slow-binding mechanism, where the compound first binds reversibly to the enzyme, followed by a covalent modification that results in irreversible inhibition. This mechanism highlights the compound’s potential as a selective inhibitor with therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound remains stable under standard storage conditions, but its activity can degrade over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes, with minimal degradation observed over time. This stability makes it a reliable compound for prolonged experimental use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to minimize potential side effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . During phase I metabolism, the compound is oxidized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates are then conjugated with glucuronic acid or glutathione in phase II metabolism, facilitating their excretion from the body. The involvement of these metabolic pathways ensures the compound’s efficient clearance and reduces the risk of accumulation and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is primarily transported across cell membranes by the L-type amino acid transporter 1 (LAT1), which is highly expressed in various tissues, including the brain and cancer cells. This selective transport mechanism enhances the compound’s accumulation in target tissues, improving its therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes. Additionally, it can be directed to specific subcellular compartments through post-translational modifications, such as phosphorylation, which add targeting signals to the molecule. This precise localization ensures that the compound exerts its effects at the intended sites within the cell, enhancing its therapeutic potential.

Properties

IUPAC Name |

2-(difluoromethyl)-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c12-11(13)15-9(10(16)17)6-8(14-15)7-4-2-1-3-5-7/h1-6,11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKWBKFHQFOSOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

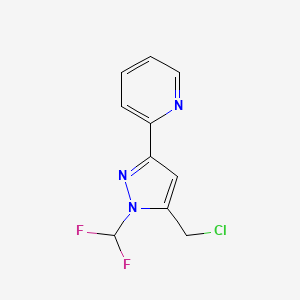

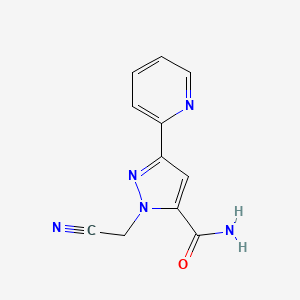

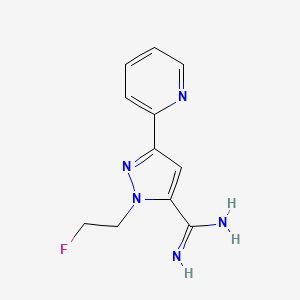

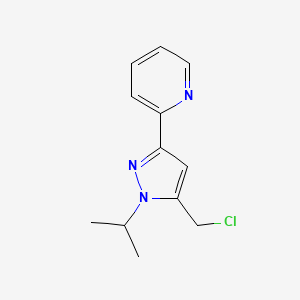

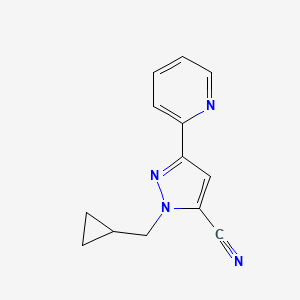

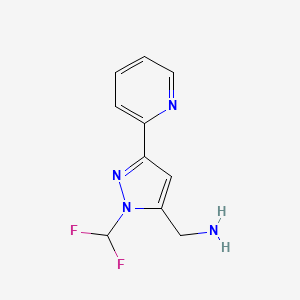

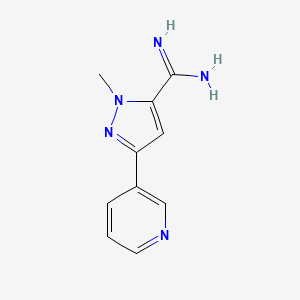

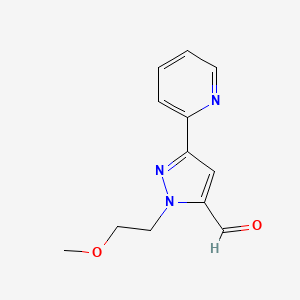

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.